molecular formula C10H20O7 B117230 3-beta-D-Glucopyranosyloxy-2-butanol CAS No. 146763-54-4

3-beta-D-Glucopyranosyloxy-2-butanol

Cat. No.: B117230
CAS No.: 146763-54-4
M. Wt: 252.26 g/mol
InChI Key: ZLXYJEYKAQYNPV-OEUNVOOHSA-N
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Description

3-beta-D-Glucopyranosyloxy-2-butanol is a naturally occurring glucoside of aliphatic diol that has been isolated from medicinal plants such as Viscum coloratum . As a phytochemical, it is of significant interest in natural product research and pharmacological studies aimed at identifying novel bioactive compounds from traditional medicinal sources . Research into related glucosylated compounds has demonstrated potential immunomodulatory activities. For instance, certain polyacetylenic glucosides have been shown to modulate the differentiation of helper T cells, suppressing the development of Th1 cells and enhancing the transition to Th2 cells, which can prevent autoimmune diabetes in non-obese diabetic (NOD) mouse models . Furthermore, structurally similar compounds, such as kinsenoside and its stereoisomers, are reported to possess a range of valuable biological activities including hepatoprotective, anti-inflammatory, antihyperglycemic, and vascular protective effects . This makes this compound a compound of interest for further investigation into its specific mechanisms of action and potential therapeutic applications in immune regulation and metabolic disorders .

Properties

CAS No.

146763-54-4

Molecular Formula

C10H20O7

Molecular Weight

252.26 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-(3-hydroxybutan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C10H20O7/c1-4(12)5(2)16-10-9(15)8(14)7(13)6(3-11)17-10/h4-15H,3H2,1-2H3/t4?,5?,6-,7-,8+,9-,10-/m1/s1

InChI Key

ZLXYJEYKAQYNPV-OEUNVOOHSA-N

SMILES

CC(C(C)OC1C(C(C(C(O1)CO)O)O)O)O

Isomeric SMILES

CC(C(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O

Canonical SMILES

CC(C(C)OC1C(C(C(C(O1)CO)O)O)O)O

Synonyms

3-beta-D-glucopyranosyloxy-2-butanol
3-glucopyranosyloxy-butanol-2
3-GPXBT

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences between 3-beta-D-Glucopyranosyloxy-2-butanol and analogous glucopyranosides:

Compound Name Aglycone Unit Glycosidic Linkage Molecular Formula CAS Number Molecular Weight (g/mol)
This compound 2-butanol Ether (β-D-glucose) Not Provided Not Provided Not Provided
3-Indolyl β-D-glucopyranoside Indole Ether (β-D-glucose) C₁₄H₁₇NO₆ 487-60-5 295.29
Methyl 2-acetamido-3-O-benzyl-β-D-glucopyranoside Methyl, benzyl-protected Ether (β-D-glucose) Not Provided Not Provided Not Provided
Kaempferol-3-O-Robinoside-7-O-Glucoside Flavonol (kaempferol) Multiple glycosidic bonds C₅₆H₉₀O₃₂ Not Provided Not Provided

Key Observations:

  • Aglycone Diversity: The aglycone significantly influences physicochemical properties.
  • Complexity: Kaempferol-3-O-Robinoside-7-O-Glucoside demonstrates higher structural complexity with multiple glycosidic bonds, likely affecting solubility and metabolic stability compared to simpler mono-glycosides.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-beta-D-Glucopyranosyloxy-2-butanol, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Glycosylation Strategies : Use Koenigs-Knorr or trichloroacetimidate methods for β-selective glycosylation. For example, methyl 3-O-beta-D-glucopyranosyl derivatives are synthesized via regioselective protection of hydroxyl groups followed by coupling with 2-butanol under Lewis acid catalysis (e.g., BF₃·Et₂O) .
  • Protecting Groups : Temporarily protect reactive hydroxyls with acetyl or benzyl groups to avoid side reactions. For instance, benzyl groups are stable under acidic conditions and can be removed via hydrogenolysis .
  • Optimization : Monitor reaction progress with TLC (silica gel, ethyl acetate/methanol solvent system) and adjust temperature (0–25°C) to balance yield and stereoselectivity .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm glycosidic linkage (β-configuration via anomeric proton coupling constants: J = 7–8 Hz) and hydroxyl substitution patterns .
  • HPLC Analysis : Employ reverse-phase C18 columns with UV detection (210 nm) to assess purity. Compare retention times to commercial β-glucopyranosyl standards (e.g., 4-nitrophenyl-β-D-glucopyranoside) .
  • Mass Spectrometry : High-resolution ESI-MS in positive ion mode to verify molecular weight (e.g., calculated for C₁₀H₁₈O₇: 274.28 g/mol).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store at –20°C in airtight containers to prevent hydrolysis. Desiccate to avoid moisture-induced degradation .
  • Exposure Control : Use fume hoods for synthesis steps involving volatile reagents (e.g., chloroform in glycosylation). Wear nitrile gloves and safety goggles during handling .

Advanced Research Questions

Q. How can this compound be applied in enzyme inhibition or carbohydrate-processing assays?

  • Methodological Answer :

  • Substrate Design : Analogues like 4-nitrophenyl-β-D-thioglucopyranoside () are hydrolyzed by β-glucosidases, releasing chromogenic 4-nitrophenol. Adapt this assay by substituting the thioglucoside with this compound to study enzyme specificity .
  • Kinetic Analysis : Measure initial reaction rates (UV-Vis at 405 nm) under varying substrate concentrations. Use Lineweaver-Burk plots to derive Km and Vmax values.

Q. What experimental approaches resolve contradictions in spectroscopic or chromatographic data for glycosidic compounds?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography (if crystalline) or computational modeling (e.g., DFT for optimizing 3D structures). For example, PubChem’s deposited data for methyl 3-O-beta-D-glucopyranosyl derivatives includes InChI keys and SMILES notations to validate stereochemistry .
  • Controlled Degradation Studies : Hydrolyze the compound under mild acidic conditions (0.1 M HCl, 25°C) and analyze fragments via LC-MS to confirm glycosidic bond position .

Q. How can computational tools aid in predicting the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with β-glucosidase active sites. Compare binding energies of derivatives with known inhibitors (e.g., castanospermine) .
  • QSAR Modeling : Train models on datasets of glycosidase inhibitors (e.g., IC₅₀ values) to predict activity based on substituent electronic/hydrophobic properties.

Key Considerations for Researchers

  • Contradiction Management : Discrepancies in melting points or spectral data may arise from impurities or polymorphic forms. Recrystallize from ethanol/water mixtures and re-analyze .
  • Interdisciplinary Collaboration : Partner with glycobiologists to explore applications in carbohydrate-active enzyme (CAZyme) research or drug discovery against glycosylation-related diseases .

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